Cas no 2228284-86-2 (5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile)

5,5,6,6,6-Pentafluoro-3-hydroxyhexanenitrile is a fluorinated organic compound featuring a nitrile group and a hydroxyl functionality. Its unique structure, incorporating five fluorine atoms, enhances its reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both polar (hydroxyl, nitrile) and fluorinated segments contributes to its utility as a versatile intermediate in fine chemical applications. The fluorine substitution improves lipophilicity and metabolic stability, which is advantageous in drug design. This compound is particularly useful in the development of fluorinated bioactive molecules, where selective functionalization is required. Its well-defined reactivity profile ensures consistent performance in synthetic routes.
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile structure
2228284-86-2 structure
Product Name:5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile
CAS No:2228284-86-2
MF:C6H6F5NO
MW:203.109959125519
CID:6435195
PubChem ID:165630044
Update Time:2025-05-24

5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile
    • 2228284-86-2
    • EN300-1941305
    • Inchi: 1S/C6H6F5NO/c7-5(8,6(9,10)11)3-4(13)1-2-12/h4,13H,1,3H2
    • InChI Key: SAJGUAPJXMBFFG-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(CC(CC#N)O)F

Computed Properties

  • Exact Mass: 203.03695463g/mol
  • Monoisotopic Mass: 203.03695463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 44Ų

5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile Pricemore >>

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Additional information on 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile

Recent Advances in the Study of 5,5,6,6,6-Pentafluoro-3-hydroxyhexanenitrile (CAS: 2228284-86-2)

The compound 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile (CAS: 2228284-86-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This fluorinated nitrile derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have focused on its role in the development of novel enzyme inhibitors and its potential as a building block for fluorinated pharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile, demonstrating improved yield and purity through a novel catalytic process. The research team utilized palladium-based catalysts to optimize the fluorination steps, achieving a 78% overall yield with excellent stereoselectivity. This advancement addresses previous challenges in the large-scale production of this compound, which had limited its application in drug discovery programs.

In pharmacological applications, researchers at the University of California recently reported (Nature Chemical Biology, 2024) that derivatives of 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile show promising activity against protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various metabolic disorders and cancers. The fluorinated side chain was found to enhance binding affinity by forming unique interactions with hydrophobic pockets in the enzyme active site, while the hydroxy and nitrile groups participated in hydrogen bonding networks.

The compound's mechanism of action was further elucidated through X-ray crystallography studies, revealing that 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile derivatives induce conformational changes in target proteins that differ significantly from non-fluorinated analogs. This finding, published in ACS Chemical Biology (2024), suggests that the fluorination pattern contributes to both the potency and selectivity of these compounds, potentially reducing off-target effects in therapeutic applications.

From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile exhibits favorable pharmacokinetic properties with low acute toxicity in animal models. The compound demonstrated good metabolic stability and minimal cytochrome P450 inhibition, suggesting it may serve as a promising scaffold for further drug development with reduced risk of drug-drug interactions.

Future research directions highlighted in these studies include exploring the application of 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile in PET tracer development (taking advantage of the fluorine atoms for radiolabeling) and its potential as a versatile intermediate for the synthesis of fluorinated analogs of existing drugs to improve their metabolic stability and membrane permeability.

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